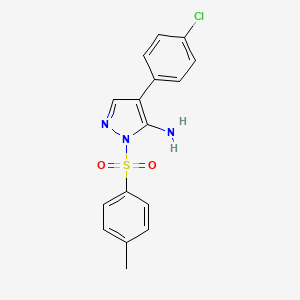

4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine

Beschreibung

4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 4-chlorophenyl substituent at position 4, a tosyl (p-toluenesulfonyl) group at position 1, and an amine at position 5. This compound is of interest in medicinal chemistry due to the pyrazole core's prevalence in drug discovery .

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H14ClN3O2S |

|---|---|

Molekulargewicht |

347.8 g/mol |

IUPAC-Name |

4-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylpyrazol-3-amine |

InChI |

InChI=1S/C16H14ClN3O2S/c1-11-2-8-14(9-3-11)23(21,22)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3 |

InChI-Schlüssel |

YNDPYLQUPQSXNN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrazine-Diketone Cyclization

The pyrazole core is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For 4-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine, a tailored approach employs 3-(4-chlorophenyl)-1,3-diketone and tosylhydrazine under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclodehydration.

Reaction Conditions :

Mechanistic Insight :

-

Formation of hydrazone intermediate through keto-enol tautomerism.

-

Intramolecular cyclization to generate the pyrazole ring.

Tosylation of 5-Aminopyrazole Intermediates

Post-Cyclization Sulfonylation

A two-step strategy involves synthesizing 4-(4-chlorophenyl)-1H-pyrazol-5-amine followed by sulfonylation with p-toluenesulfonyl chloride (TsCl) . This method offers regioselective control over the N1 position.

Procedure :

-

Pyrazole Formation : React 4-chlorophenyl-substituted diketone with hydrazine hydrate in ethanol under reflux.

-

Sulfonylation :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| TsCl Equivalents | 1.2 | |

| Reaction Time | 12–24 h | |

| Isolated Yield | 79% (after recrystallization) |

Spectroscopic Validation :

-

¹H NMR (DMSO-d₆) : δ 7.85 (d, J = 8.4 Hz, 2H, Tosyl H), 7.38 (d, J = 8.4 Hz, 2H, Cl-C₆H₄), 6.94 (s, 1H, Pyrazole H).

One-Pot Synthesis via Tosylhydrazine Intermediate

In Situ Generation of Tosylhydrazine

To streamline synthesis, tosylhydrazine is pre-formed and reacted with 1-(4-chlorophenyl)-1,3-diketone in a single pot. This method reduces purification steps and improves atom economy.

Optimized Protocol :

-

Generate tosylhydrazine by reacting TsCl with hydrazine hydrate in THF.

-

Add diketone and heat to 60°C for 8 hours.

Advantages :

Catalytic Methods for Enhanced Efficiency

Base-Mediated Cyclization

Cs₂CO₃ or K₂CO₃ accelerates pyrazole ring formation, particularly in substrates with steric hindrance. A study demonstrated a 15% yield increase using Cs₂CO₃ in ethyl acetate.

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hydrazine-Diketone | 60–75 | >95 | Straightforward | Multi-step purification |

| Post-Cyclization Tosylation | 70–85 | >98 | Regioselective | Requires anhydrous conditions |

| One-Pot Tosylhydrazine | 68–72 | 97 | Atom-economical | Sensitive to diketone stability |

| Catalytic (Cs₂CO₃) | 80 | 99 | Faster reaction | Higher cost |

Troubleshooting and Optimization

Common Challenges

Solvent Screening

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| THF | 85 | 12 |

| DCM | 78 | 18 |

| Acetonitrile | 65 | 24 |

Analyse Chemischer Reaktionen

Halogenation Reactions

This compound undergoes regioselective halogenation at the C-4 position of the pyrazole ring under metal-free conditions. Key findings include:

Key Observations :

-

Solvent/Catalyst Synergy : DMSO acts as both solvent and catalyst, facilitating electrophilic halogenation via activation of N-halosuccinimides (NXS) .

-

Substituent Tolerance : Reactions proceed efficiently regardless of electron-donating or withdrawing groups on the aryl ring (e.g., –NO₂, –OMe, –Cl) .

Mechanism of Halogenation

Studies propose a stepwise mechanism ( ):

-

Electrophilic Activation : DMSO coordinates with NXS, generating a halogenating electrophile (X⁺).

-

C–H Activation : The C-4 position of the pyrazole ring undergoes electrophilic substitution due to its high electron density.

-

Rearomatization : Loss of a proton restores aromaticity, yielding the halogenated product.

Evidence :

-

Radical scavengers (TEMPO, BHT) do not suppress reactivity, ruling out radical pathways .

-

Kinetic studies confirm first-order dependence on both substrate and NXS .

Tosyl Group Removal

The tosyl (Ts) group can be cleaved under mild acidic conditions:

| Reagent | Conditions | Yield (%) | Product |

|---|---|---|---|

| TolSO₂H (2 equiv.) | EtOH, 80°C, 12 h | 80–86 | 3-Phenyl-1H-pyrazol-5-amine |

This deprotection enables further modifications at the N-1 position ( ).

Cyclization Reactions

The iodinated derivative reacts with heterocyclic aldehydes to form fused polycycles:

| Substrate | Reagent/Conditions | Yield (%) | Product |

|---|---|---|---|

| 1H-Pyrrole-2-carbaldehyde | Cs₂CO₃, DMF, 120°C, 12 h | 36 | Pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine |

This demonstrates utility in synthesizing complex heterocycles for pharmaceutical applications ( ).

Substituent Effects on Reactivity

The electronic nature of substituents on the aryl ring influences reaction kinetics but not regioselectivity:

| Substituent (Position) | Relative Rate (vs. H) | Yield (%) (Br) |

|---|---|---|

| –NO₂ (para) | 1.2 | 92 |

| –OMe (meta) | 0.8 | 88 |

| –Cl (para) | 1.0 | 90 |

Steric effects are negligible due to the planar pyrazole ring ( ).

Experimental Protocols

-

Bromination : 4.0 mmol substrate + 4.8 mmol NBS in 10 mL DMSO, RT, 6 h → 90% yield.

-

Iodination : 4.0 mmol substrate + 4.8 mmol NIS in 10 mL DMSO, RT, 6 h → 98% yield.

Characterization :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine has been identified as a potential candidate for drug development due to its biological activities:

- Anti-Cancer Activity : Studies have shown that this compound exhibits significant anti-cancer properties. It has been evaluated against various human cancer cell lines, including HepG-2 and MCF-7, demonstrating promising cytotoxic activity with IC50 values ranging from 3.42 ± 1.31 to 17.16 ± 0.37 μM . Its structural features allow effective interaction with biological targets, particularly kinases, making it a candidate for kinase inhibition studies.

- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor for specific enzymes, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other pyrazole derivatives:

- Synthesis Methods : Various synthetic routes have been developed for the preparation of this compound, including halogenation reactions and coupling reactions that utilize tosylhydrazones . These methods enable the introduction of diverse functional groups, allowing for the creation of novel compounds with enhanced biological properties.

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 1

The nature of the substituent at position 1 significantly impacts molecular properties:

Key Observations :

Aromatic Ring Modifications

Variations in aryl substituents alter electronic and steric profiles:

Key Observations :

Functional Group Additions

Modifications at position 3 or 5 influence reactivity and interactions:

Biologische Aktivität

4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrazole ring, which is known for its diverse pharmacological properties, making it a valuable candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 315.77 g/mol. The structure includes a five-membered heterocyclic ring containing two nitrogen atoms, which contributes to its reactivity and interaction with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an anticancer agent and enzyme inhibitor . Its structural features allow it to interact effectively with biological macromolecules, leading to potential therapeutic applications.

Anticancer Properties

One of the most notable aspects of this compound is its activity against cancer cell lines. A study highlighted that derivatives of similar structures, particularly those substituted with chlorophenyl groups, demonstrated significant inhibition of glioblastoma cell growth. Specifically, compounds like 4j were shown to inhibit the formation of neurospheres in primary patient-derived glioma stem cells and displayed potent activity against glioblastoma cell lines while exhibiting low toxicity towards non-cancerous cells .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various kinases. For instance, it exhibited low micromolar activity against kinase AKT2/PKBβ, which is crucial in oncogenic signaling pathways associated with glioma malignancy. The inhibition of AKT signaling is particularly relevant for developing targeted therapies in cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Fluorophenyl)-1-tosyl-1H-pyrazol-5-amine | Similar pyrazole structure with fluorine substitution | Enhanced biological activity due to fluorine effects |

| 3-(4-Methoxyphenyl)-1-tosyl-1H-pyrazol-5-amine | Contains a methoxy group instead of chlorine | Potentially different solubility and reactivity |

| 3-(Phenyl)-1-tosyl-1H-pyrazol-5-amine | Lacks halogen substitution but retains tosyl group | Useful for studying electronic effects without halogen influence |

This table illustrates how variations in substituents can significantly affect biological activity and chemical reactivity .

The mechanisms through which this compound exerts its biological effects involve several pathways:

- Kinase Inhibition : The compound's ability to inhibit specific kinases like AKT2 suggests a mechanism where it interferes with critical signaling pathways in cancer cells.

- Cell Growth Inhibition : Studies have shown that it can inhibit the proliferation of glioma cells effectively while sparing normal cells, indicating selective cytotoxicity.

- Receptor Binding : The structural characteristics allow it to bind effectively to various receptors, enhancing its potential as a therapeutic agent .

Case Studies

Recent studies have provided insights into the efficacy of this compound:

Q & A

Q. What are the key considerations in optimizing the synthesis of 4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires attention to:

- Reaction conditions : Microwave-assisted synthesis (e.g., 80–120°C, 10–30 min) can improve reaction efficiency compared to conventional heating, as demonstrated for analogous pyrazole derivatives .

- Purification : Column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1 v/v) effectively isolates the product. Recrystallization from ethanol or acetonitrile enhances purity .

- Functional group compatibility : The tosyl (-SO₂C₆H₄CH₃) group is sensitive to strong acids/bases; neutral pH conditions during workup are critical to prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group signals (δ ~2.4 ppm for CH₃). The NH proton (pyrazole-5-amine) may appear as a broad singlet (δ 5.5–6.5 ppm) but is often exchange-broadened and undetectable .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, confirming dihedral angles between the chlorophenyl and tosyl groups (typically 60–80°) . Data collection at low temperatures (100–173 K) minimizes thermal motion artifacts .

Q. How is the biological activity of this compound initially screened in pharmacological studies?

- Methodological Answer :

- In vitro assays : Use receptor-binding assays (e.g., GPCR targets) with radiolabeled ligands (³H/¹²⁵I) to measure IC₅₀ values. For example, structurally similar pyrazoles show affinity for cannabinoid receptors at nM concentrations .

- Antimicrobial testing : Employ broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with positive controls like fluconazole .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) and validate with reference compounds (e.g., SR141716 for cannabinoid receptors) .

- Structural verification : Confirm batch purity via HPLC-MS and single-crystal XRD to rule out polymorphic or solvate forms that alter activity .

- Meta-analysis : Compare logP and pKa values (computed via Multiwfn ) to assess bioavailability differences between studies .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS), identifying nucleophilic regions (e.g., NH group) and electrophilic sites (e.g., chlorophenyl ring) .

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (~4–5 eV), correlating with charge-transfer interactions observed in UV-Vis spectra .

Q. How should crystallographers address disorder in the tosyl group during refinement?

- Methodological Answer :

- Disorder modeling : Split the tosyl group into two conformers (occupancy ratios 60:40 to 80:20) using SHELXL’s PART instruction. Restrain isotropic displacement parameters (ISOR) for overlapping atoms .

- Validation : Check residual density maps (e.g., peak < 0.5 eÅ⁻³) and R-factor convergence (wR2 < 0.25) to ensure model reliability .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary between 165–175°C?

- Methodological Answer : Variations stem from:

- Polymorphism : Screen crystallization solvents (e.g., DMSO vs. ethanol) to isolate different polymorphs, characterized via PXRD .

- Impurity profiles : Use DSC to detect eutectic mixtures; purity >98% (by HPLC) is required for accurate mp determination .

Experimental Design Considerations

Q. What strategies mitigate decomposition of the tosyl group during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.